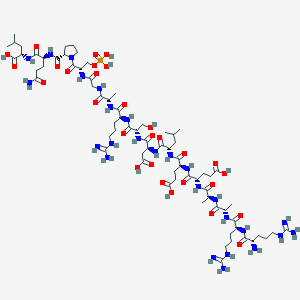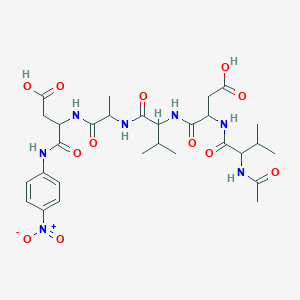
H-Arg-Arg-Ala-Ala-Glu-Glu-Leu-Asp-Ser-Arg-Ala-Gly-Ser(PO3H2)-Pro-Gln-Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2B-(SP) is a selective phosphopeptide substrate for glycogen synthase kinase-3 (GSK-3). It is derived from the phosphorylation site of the translation factor eukaryotic initiation factor 2B (eIF2B). This compound is used extensively in biochemical research to study the activity of GSK-3, an enzyme involved in various cellular processes including metabolism, cell differentiation, and apoptosis .
Mechanism of Action
Target of Action
The primary target of 2B-(SP), also known as “H-Arg-Arg-Ala-Ala-Glu-Glu-Leu-Asp-Ser-Arg-Ala-Gly-Ser(PO3H2)-Pro-Gln-Leu-OH”, is Glycogen Synthase Kinase-3 (GSK-3) . GSK-3 is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including glycogen metabolism, cell cycle progression, and cell fate determination .
Mode of Action
2B-(SP) is a selective phosphopeptide substrate for GSK-3 . It is readily phosphorylated by both the α and β isoforms of GSK-3 . The compound is derived from the phosphorylation site of the translation factor eIF2B . The phosphorylation of 2B-(SP) by GSK-3 activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway .
Biochemical Pathways
The phosphorylation of 2B-(SP) by GSK-3 impacts the JAK/STAT pathway . This pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Upon activation, it regulates several biological processes including cell proliferation, differentiation, cell migration, and apoptosis .
Result of Action
The phosphorylation of 2B-(SP) by GSK-3 leads to the activation of the JAK/STAT pathway . This can result in various cellular responses, including changes in gene expression, cell proliferation, and apoptosis. The exact molecular and cellular effects would depend on the specific cellular context and the other signaling pathways that are active in the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2B-(SP) involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection and coupling: The amino group of the attached amino acid is deprotected, and the next amino acid is coupled to it using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of 2B-(SP) follows a similar SPPS method but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. The use of advanced purification techniques ensures the production of high-quality peptides suitable for research purposes .
Chemical Reactions Analysis
Types of Reactions
2B-(SP) undergoes phosphorylation reactions, where it is phosphorylated by GSK-3. This reaction is crucial for studying the enzyme’s activity and its role in various cellular processes .
Common Reagents and Conditions
Reagents: Glycogen synthase kinase-3 (GSK-3), adenosine triphosphate (ATP), magnesium ions (Mg²⁺).
Conditions: The phosphorylation reaction typically occurs in a buffered solution at physiological pH and temperature (37°C).
Major Products
The major product of the phosphorylation reaction is the phosphorylated form of 2B-(SP), which can be analyzed using techniques like mass spectrometry and Western blotting .
Scientific Research Applications
2B-(SP) is widely used in scientific research, particularly in the following areas:
Biochemistry: Studying the activity and regulation of glycogen synthase kinase-3.
Cell Biology: Investigating the role of GSK-3 in cell differentiation, proliferation, and apoptosis.
Medicine: Exploring the involvement of GSK-3 in diseases such as diabetes, Alzheimer’s disease, and cancer.
Drug Development: Screening for potential inhibitors of GSK-3 as therapeutic agents
Comparison with Similar Compounds
Similar Compounds
2B-(SP) (TFA): A trifluoroacetic acid salt form of 2B-(SP).
GSK-3 Substrate Peptides: Other peptides designed to be substrates for glycogen synthase kinase-3.
Uniqueness
2B-(SP) is unique due to its specific sequence derived from eukaryotic initiation factor 2B, making it a highly selective substrate for glycogen synthase kinase-3. This selectivity allows for precise studies of the enzyme’s activity and regulation, which is not always possible with other substrates .
Properties
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]acetyl]amino]-3-phosphonooxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H123N26O29P/c1-32(2)26-43(93-61(114)42(18-21-52(103)104)91-60(113)41(17-20-51(101)102)88-56(109)36(7)84-55(108)35(6)86-58(111)38(13-9-23-81-70(76)77)89-57(110)37(72)12-8-22-80-69(74)75)63(116)94-44(28-53(105)106)64(117)96-46(30-98)65(118)90-39(14-10-24-82-71(78)79)59(112)85-34(5)54(107)83-29-50(100)87-47(31-126-127(123,124)125)67(120)97-25-11-15-48(97)66(119)92-40(16-19-49(73)99)62(115)95-45(68(121)122)27-33(3)4/h32-48,98H,8-31,72H2,1-7H3,(H2,73,99)(H,83,107)(H,84,108)(H,85,112)(H,86,111)(H,87,100)(H,88,109)(H,89,110)(H,90,118)(H,91,113)(H,92,119)(H,93,114)(H,94,116)(H,95,115)(H,96,117)(H,101,102)(H,103,104)(H,105,106)(H,121,122)(H4,74,75,80)(H4,76,77,81)(H4,78,79,82)(H2,123,124,125)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVCQYQHTKHZRY-APZQELAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(COP(=O)(O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](COP(=O)(O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H123N26O29P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1835.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![L-Phenylalanine, N-[N-[1-[[4-(1,1-dimethylethoxy)phenyl]methyl]-2-methoxy-2-oxoethyl]-D-alanyl]-, ph](/img/new.no-structure.jpg)

![(2Z)-2-[(2E)-2-[2-Chloro-3-[(E)-2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B1143151.png)
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one oxime](/img/structure/B1143155.png)
![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B1143157.png)
![4-[(2Z)-2-Buten-1-ylamino]-2-hydroxybenzoic acid](/img/structure/B1143160.png)
![Tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethylcyclobutyl]carbamate](/img/structure/B1143165.png)
![N-Methyl-N-[(1Z)-N-methylethanimidoyl]acetamide](/img/structure/B1143168.png)
